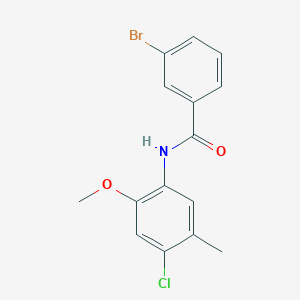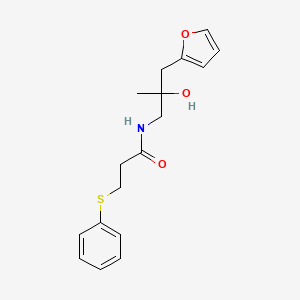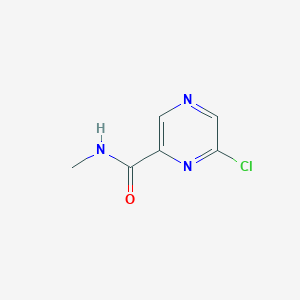![molecular formula C15H20N4O2 B2420179 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide CAS No. 1157187-62-6](/img/structure/B2420179.png)
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C29H34N6O4 . The molecular weight is 530.61806 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 530.61806 . It’s a solid substance with a white to off-white color . It’s slightly soluble in DMSO and methanol when heated . The melting point is greater than 195°C .科学的研究の応用
1. Synthesis and Pharmaceutical Applications
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide and related compounds have been synthesized for use as pharmaceutical agents. These compounds have been investigated for their potential as antipsychotic agents, showing promise in in vitro studies for binding to dopamine and serotonin receptors and demonstrating activity in behavioral models predictive of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).
2. Antiproliferative Activities
Certain derivatives of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide have been studied for their anti-proliferative activities against various cancer cell lines. These studies have revealed that some compounds exhibit considerable anti-proliferative activity, supported by in silico molecular docking studies (Banu, Bollu, Bantu, Nagarapu, Polepalli, Jain, Vangala, & Manga, 2017).
3. Antibacterial and Antiviral Activities
Derivatives of this compound have been associated with various biological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core has been linked to these activities (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).
4. Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of certain derivatives, including the hydrochloride salt of similar compounds, have been carried out to understand their molecular configurations better (Ullah & Stoeckli-Evans, 2021).
5. Synthesis for Potential Antihypertensive Agents
Some piperidine derivatives with a related quinazoline ring system have been synthesized and tested for antihypertensive activity. These studies have identified compounds that produced significant hypotension in animal models, indicating potential use as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
作用機序
Target of Action
The primary target of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is Phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can have a significant impact on the cardiovascular system .
Mode of Action
This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase amplifies the signal carried by cAMP, leading to a stronger response to hormonal stimulation .
Biochemical Pathways
The inhibition of PDE3A affects several biochemical pathways. Primarily, it leads to the activation of protein kinase A (PKA) , an enzyme that is activated by cAMP . PKA can phosphorylate a variety of target proteins, leading to changes in their activity and thereby altering cellular function .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide is a range of effects due to the increased levels of cAMP and the subsequent activation of PKA . These can include antimitogenic effects (inhibition of cell growth), antithrombotic effects (prevention of blood clotting), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increased force of heart contractions) .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .
特性
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c16-15(21)19-7-5-11(6-8-19)17-12-2-3-13-10(9-12)1-4-14(20)18-13/h2-3,9,11,17H,1,4-8H2,(H2,16,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAIDZRKMIUFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(C=C2)NC(=O)CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)


![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)
